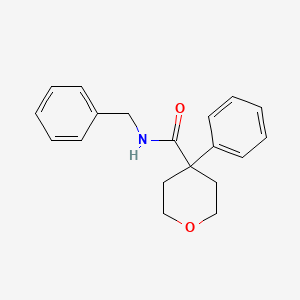
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide (BPTP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug molecule. BPTP belongs to the class of tetrahydro-2H-pyran-4-carboxamide derivatives, which have been studied extensively for their biological activities.
作用機序
The mechanism of action of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation. N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9. In neurodegenerative disorders, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to improve cognitive function by increasing the expression of BDNF and reducing oxidative stress. In inflammation, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
One of the advantages of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is its potential as a drug molecule for the treatment of various diseases. N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One direction is to further investigate the mechanism of action of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide and its interaction with various enzymes and signaling pathways. Another direction is to develop more efficient synthesis methods for N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide and its derivatives. Additionally, future research could focus on the development of novel drug delivery systems for N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide to improve its solubility and bioavailability in vivo. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide as a potential drug molecule for the treatment of various diseases.
合成法
The synthesis of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the condensation of benzylamine and 4-phenylbutyric acid followed by cyclization using trifluoroacetic anhydride. The reaction yields N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide as a white crystalline solid with a melting point of 160-162°C. The purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its neuroprotective effects and its ability to improve cognitive function. In inflammation research, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-benzyl-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(20-15-16-7-3-1-4-8-16)19(11-13-22-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXIGBXWUITEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

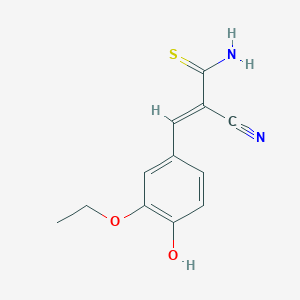
![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)
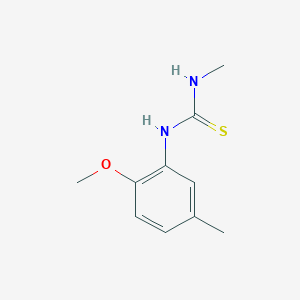
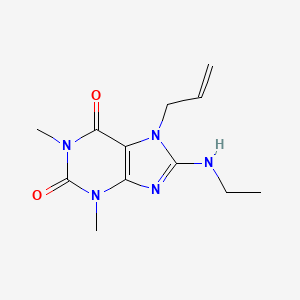
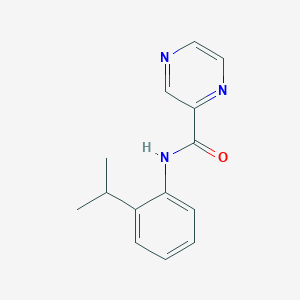
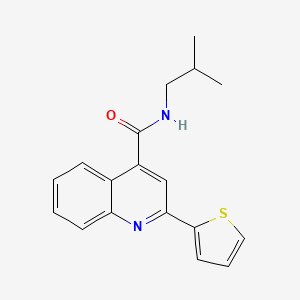
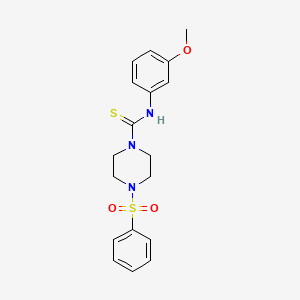
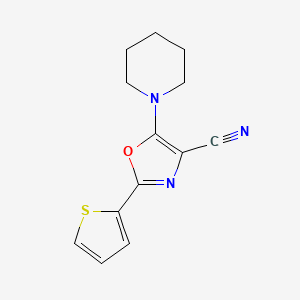
![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
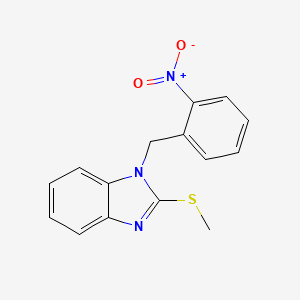
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)